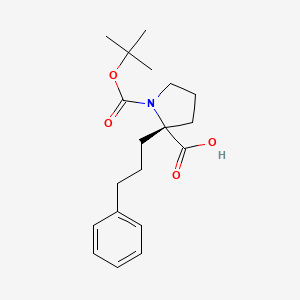

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid

Descripción general

Descripción

“®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid” is a complex organic compound. It appears to be a derivative of pyrrolidine, which is a cyclic amine. The “®” indicates that it is the R-enantiomer of the compound, meaning it has a specific three-dimensional arrangement of its atoms.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrrolidine ring, followed by the addition of the phenylpropyl and tert-butoxycarbonyl groups. The exact methods would depend on the specific reactions used.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrrolidine ring and the various attached groups. The tert-butoxycarbonyl group would add significant steric bulk, and the phenylpropyl group would contribute to the compound’s hydrophobicity.Chemical Reactions Analysis

As an organic compound, “®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid” would be expected to undergo various types of organic reactions. The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent used.Aplicaciones Científicas De Investigación

Antioxidant and Biological Activity

Carboxylic acids and their derivatives have been extensively studied for their antioxidant, antimicrobial, and cytotoxic activities. Structural differences, such as the number of hydroxyl groups and conjugated bonds, significantly affect their bioactivity. For instance, natural carboxylic acids derived from plants show varied biological activities based on their structure, with some exhibiting high antioxidant and antimicrobial properties (Godlewska-Żyłkiewicz et al., 2020). These insights suggest potential research avenues for (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid in the fields of antioxidative and antimicrobial agent development.

Biotechnological Production and Applications

The biotechnological production of chiral hydroxycarboxylic acids, from either accumulated polymers or through metabolic engineering, highlights another area of application. These compounds serve as precursors for various chemical products due to their modifiable functional groups (Yáñez et al., 2020). The structural and functional versatility of (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid may lend it to similar biotechnological applications, particularly as a precursor in the synthesis of biologically active molecules or materials.

Drug Discovery and Medicinal Chemistry

Pyrrolidine derivatives, including compounds similar in structure to (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid, are valuable in drug discovery. The pyrrolidine ring is a common feature in bioactive molecules due to its contribution to molecular stereochemistry and its ability to explore pharmacophore space effectively. Such compounds have been explored for a variety of therapeutic applications, from anticancer to antimicrobial agents, showcasing the potential of (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid in medicinal chemistry and drug design (Petri et al., 2021).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Direcciones Futuras

Future research on this compound could involve further elucidation of its structure, synthesis methods, and potential applications. It could also involve studying its physical and chemical properties, as well as its biological activity.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and characteristics of “®-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid” may vary. For more accurate and specific information, further research and analysis would be needed.

Propiedades

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14H2,1-3H3,(H,21,22)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZPCACRGQMUGK-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CCCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428034 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

CAS RN |

1217837-34-7 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(3-phenylpropyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

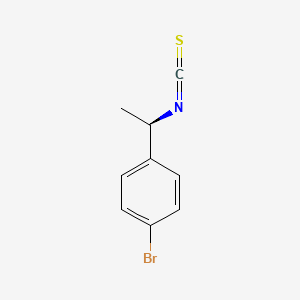

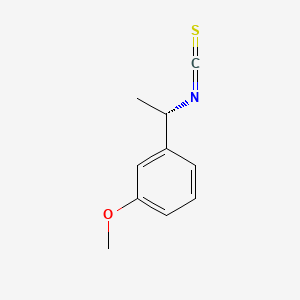

![1-Bromo-4-[(1S)-1-isothiocyanatoethyl]benzene](/img/structure/B1609509.png)

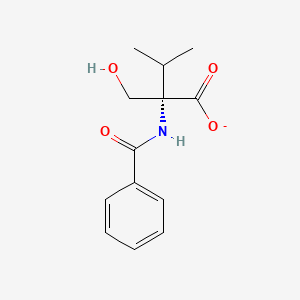

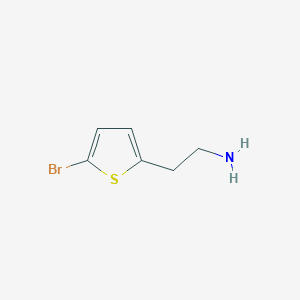

![N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine](/img/structure/B1609513.png)

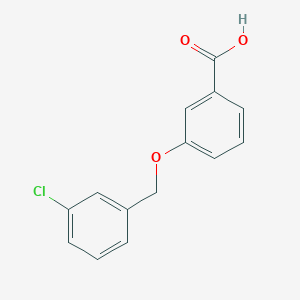

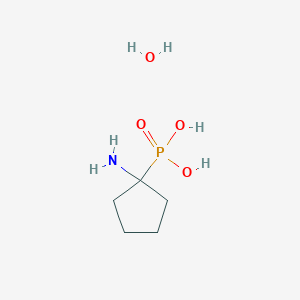

![2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethanol](/img/structure/B1609525.png)

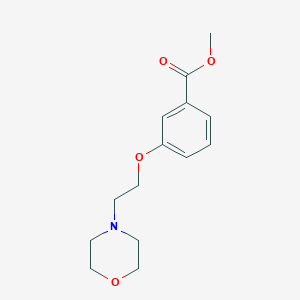

![7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1609529.png)